Home > Products > Building Blocks P4061 > Iobenguane I-123
Iobenguane I-123 - 76924-93-1

Iobenguane I-123

Catalog Number: EVT-271516
CAS Number: 76924-93-1
Molecular Formula: C8H10IN3
Molecular Weight: 271.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iobenguane (123I) is an organoiodine compound.
Iobenguane I-123 is an iodine (I) 123 labeled aralkylguanidine norepinephrine analogue used as a diagnostic imaging tracer. Iobenguane, structurally related to norepinephrine, functioning as a false substrate of norepinephrine, and is taken up and localized in the granules of pre-synaptic adrenergic neurons. When labeled with I-123, this agent is useful for the imaging of neuroendocrine tissues and tumors.
A guanidine analog with specific affinity for tissues of the sympathetic nervous system and related tumors. The radiolabeled forms are used as antineoplastic agents and radioactive imaging agents. (Merck Index, 12th ed) MIBG serves as a neuron-blocking agent which has a strong affinity for, and retention in, the adrenal medulla and also inhibits ADP-ribosyltransferase.
See also: Iobenguane Sulfate I-123 (has salt form).
Overview

Iobenguane I-123, also known as meta-iodobenzylguanidine labeled with iodine-123, is a radiopharmaceutical primarily used for imaging neuroendocrine tumors and assessing sympathetic innervation in the heart. This compound has gained prominence due to its ability to target norepinephrine transporters, making it valuable in both diagnostic and therapeutic applications. It is classified as a radiolabeled analog of the neurotransmitter norepinephrine, specifically designed for use in single-photon emission computed tomography (SPECT) imaging.

Source and Classification

Iobenguane I-123 is synthesized from meta-iodobenzylguanidine, a compound that mimics norepinephrine. The synthesis process involves the incorporation of radioactive iodine-123 into the benzylguanidine structure. This compound falls under the category of diagnostic imaging agents and is classified as a theranostic agent due to its dual role in both diagnosis and treatment of certain cancers, particularly neuroendocrine tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Iobenguane I-123 typically involves a nucleophilic substitution reaction where stable iodine isotopes are replaced with radioactive iodine-123. The high-specificity synthesis method is crucial for producing formulations with minimal non-radioactive iobenguane interference, which can affect receptor binding and imaging quality.

  1. High-Specificity Activity Method: This method uses solid-state precursors to produce carrier-free formulations, avoiding competitive effects from non-radioactive compounds. The process includes:
    • Reacting iodine-123 with a precursor in an acidic medium.
    • Purification through cation-exchange chromatography to ensure high radiochemical purity.
    • Formulation in stabilizing solutions to prevent radiolysis during storage .
  2. Automatic Synthesis Systems: Recent advancements have led to automated systems for synthesizing Iobenguane I-123, enhancing reproducibility and safety in clinical settings .
Molecular Structure Analysis

Iobenguane I-123 has a complex molecular structure characterized by:

  • A guanidine moiety attached to a benzyl group that contains the iodine atom.
  • The chemical formula is C10_{10}H12_{12}I1_{1}N3_{3}, indicating the presence of iodine as part of its structure.

The three-dimensional arrangement allows it to effectively bind to norepinephrine transporters, facilitating its role in imaging and therapeutic applications.

Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of Iobenguane I-123 is the nucleophilic substitution reaction where radioactive iodine replaces a stable iodine atom in the meta-iodobenzylguanidine structure. This reaction can be summarized as follows:

Meta Iodobenzylguanidine+Iodine 123Iobenguane I 123\text{Meta Iodobenzylguanidine}+\text{Iodine 123}\rightarrow \text{Iobenguane I 123}

This transformation is critical for ensuring that the resulting compound retains its biological activity while incorporating the radioactive isotope necessary for imaging.

Mechanism of Action

Iobenguane I-123 acts by selectively binding to norepinephrine transporters located on neuroendocrine tumor cells. Upon administration, the compound:

  1. Accumulates in tissues with high norepinephrine transporter expression.
  2. Emits gamma radiation detectable by SPECT imaging systems, allowing visualization of tumors.
  3. In therapeutic applications, it can deliver localized radiation to tumor cells, reducing their size and metabolic activity.

Data from clinical studies indicate that Iobenguane I-123 can significantly improve imaging quality and diagnostic accuracy compared to traditional methods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a sterile injectable solution.
  • Half-life: Approximately 13 hours, which is suitable for imaging applications without prolonged exposure.

Chemical Properties

  • Solubility: Soluble in aqueous solutions used for injection.
  • Stability: Requires careful formulation to maintain stability against radiolysis; typically stabilized with phosphate-buffered solutions .

Relevant data indicates that proper storage conditions are essential for maintaining the efficacy and safety of Iobenguane I-123 formulations.

Applications

Iobenguane I-123 has several scientific and clinical applications:

  1. Diagnostic Imaging: Primarily used for SPECT imaging of neuroendocrine tumors, providing critical information about tumor location and extent.
  2. Therapeutic Use: In certain cases, it can be utilized therapeutically to treat conditions like pheochromocytoma and paraganglioma by delivering targeted radiation .
  3. Research Applications: Used in studies investigating sympathetic nervous system function and disorders related to catecholamine secretion.
Synthesis and Radiochemical Development of Iobenguane I-123

Radiolabeling Methodologies for I-123 MIBG Production

Iobenguane I-123 (meta-iodobenzylguanidine labeled with iodine-123) is synthesized through nucleophilic substitution or isotopic exchange reactions, where radioactive iodine-123 replaces stable iodine-127 in the precursor molecule. The foundational synthesis of unlabeled MIBG hemisulfate follows the Wieland method, involving refluxing meta-iodobenzylamine hydrochloride (MIBA HCl) with cyanamide at 100°C for 4 hours, yielding MIBG bicarbonate (60% yield, MP 121-124°C), later converted to hemisulfate [1]. Alternative methodologies include:

  • S-ethylisothiouronium sulfate route: Reacting MIBA HCl with S-ethylisothiouronium sulfate in water at room temperature (5 hours, 63% yield). This one-step method generates ethanethiol as a valuable byproduct and demonstrates scalability for industrial production [1].
  • Sodium ethanolate pathway: Reacting guanidine HCl with sodium in ethanol, followed by addition of meta-iodobenzylbromide (36-hour reflux, 43% yield) [1].
  • High-temperature cyanoguanidine method: Heating cyanoguanidine with MIBA HCl at 200°C under nitrogen (6 hours, 60.5% yield) [1].

Table 1: Comparison of MIBG Synthesis Methods [1]

MethodReaction ConditionsYield (%)Key Advantage
Wieland (cyanamide)100°C, 4 hours reflux60Established protocol
S-ethylisothiouronium sulfateRoom temperature, 5 hours63Single-step, cost-effective, scalable
Sodium ethanolate36 hours reflux in ethanol43Avoids cyanamide
Cyanoguanidine200°C, 6 hours (N₂ atmosphere)60.5High-temperature stability

Optimization of Electrophilic Substitution Techniques

Electrophilic substitution using oxidizing agents (e.g., chloramine-T or iodine monochloride) is the primary method for introducing iodine-123 into the MIBG backbone. Optimization focuses on:

  • Reaction efficiency: Critical parameters include reactant molar ratios (e.g., meta-iodobenzylguanidine precursor to Na^123^I), pH control (optimally acidic), and temperature (70–100°C). Automated synthesizers ensure precision by regulating these variables via programmable logic controllers [5] [6].
  • Oxidant selection: Chloramine-T provides rapid oxidation but requires rigorous purification to remove contaminants. Iodine monochloride offers milder conditions but may lower specific activity [1] [6].
  • Isotopic exchange: Carrier-added synthesis (using pre-formed MIBG) simplifies labeling but reduces specific activity (only ~1 in 2000 molecules labeled). "No-carrier-added" (NCA) electrophilic synthesis is emerging to enhance tumor targeting by minimizing cold MIBG competition at norepinephrine transporters [2] [6].

Automated systems (e.g., patent US20150056105A1) integrate closed reactors with inert gas purging to minimize radiolysis and volatile byproduct contamination. These systems execute a five-step sequence: precursor/isotope loading, radiolabeling, transfer/purification, extraction/heating, and sterile filtration [5] [6].

Table 2: Optimized Parameters for Electrophilic Radiolabeling [1] [5] [6]

ParameterOptimal RangeImpact on Synthesis
Temperature70–100°C↑ Yield; >100°C risks decomposition
Reaction time15–30 minutesEnsures >95% incorporation; longer = ↑ impurities
Precursor:Na^123^I ratio1:1 to 1:1.5 (molar)Maximizes specific activity
pH3.5–4.5 (acidic)Prevents iodine volatilization
OxidantChloramine-T (0.1–0.5 mg)Efficient but requires purification

Purification Protocols and Quality Control Metrics

Purification eliminates unreacted iodine-123, precursors, and oxidizing agents. High-performance liquid chromatography (HPLC) is the gold standard, separating I-123 MIBG from impurities based on hydrophobicity using a C18 column and ethanol:phosphate buffer mobile phases [1] [5]. Solid-phase extraction (SPE) cartridges offer a rapid alternative for clinical-scale production, with yields >95% [5]. Post-purification, the product is sterile-filtered (0.22 μm membrane) into isotonic phosphate buffer (pH 5.0–7.5) [5].

Quality control encompasses:

  • Radiochemical purity (RCP): Assessed via thin-layer chromatography (TLC) or HPLC. Acceptance criterion: ≥95% pure I-123 MIBG. TLC uses silica gel plates with methanol:ammonium hydroxide (4:1); Rf = 0.4–0.5 for MIBG [1] [6].
  • Specific activity: Measured by gamma spectroscopy. Carrier-added I-123 MIBG ranges 40–80 MBq/μg, while NCA targets >200 MBq/μg [2] [6].
  • Sterility and apyrogenicity: Tested using membrane filtration (bacteriostasis) and Limulus amebocyte lysate (LAL) assays, respectively [1] [5].

Table 3: Quality Control Tests for I-123 MIBG [1] [5] [6]

TestMethodAcceptance Criterion
Radiochemical purityHPLC/TLC≥95%
Specific activityGamma spectroscopy>40 MBq/μg (carrier-added)
pHPotentiometry5.0–7.5
Radionuclidic purityGamma spectrometry<0.35% I-125 impurity
SterilityMembrane filtrationNo microbial growth (14 days)
EndotoxinsLAL test<175 EU/Vial

Properties

CAS Number

76924-93-1

Product Name

Iobenguane I-123

IUPAC Name

2-[(3-(123I)iodanylphenyl)methyl]guanidine

Molecular Formula

C8H10IN3

Molecular Weight

271.09 g/mol

InChI

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-4

InChI Key

PDWUPXJEEYOOTR-IUAIQHPESA-N

SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

Solubility

Soluble in DMSO

Synonyms

(3-Iodo-(131I)benzyl)guanidine
123I Labeled 3-Iodobenzylguanidine
125I Labeled 3-Iodobenzylguanidine
3 Iodobenzylguanidine
3 Iodobenzylguanidine, 123I Labeled
3 Iodobenzylguanidine, 125I Labeled
3-Iodobenzylguanidine
3-Iodobenzylguanidine, 123I Labeled
3-Iodobenzylguanidine, 125I Labeled
Iobenguane
Iobenguane (131I)
m Iodobenzylguanidine
m-Iodobenzylguanidine
meta Iodobenzylguanidine
meta-Iodobenzylguanidine
MIBG

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

Isomeric SMILES

C1=CC(=CC(=C1)[123I])CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.